molecular formula C22H23NO2 B1671345 Enpromate CAS No. 10087-89-5

Enpromate

Cat. No.: B1671345
CAS No.: 10087-89-5
M. Wt: 333.4 g/mol
InChI Key: NBEALWAVEGMZQY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Synthetic routes for ENPROMATE involve the construction of its isoquinoline core.
    • One common method is the Pictet–Spengler reaction, which cyclizes an arylamine with an aldehyde or ketone.
    • Industrial production methods may vary, but efficient synthesis typically involves multistep processes.
  • Chemical Reactions Analysis

    • ENPROMATE can undergo various reactions:

        Oxidation: It may be oxidized to form quinoline derivatives.

        Reduction: Reduction of the nitro group could yield the corresponding amine.

        Substitution: Substituents on the aromatic ring can be modified.

    • Common reagents include Lewis acids, reducing agents, and nucleophiles.
    • Major products depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: ENPROMATE derivatives may serve as intermediates in the synthesis of other compounds.

      Biology: Research on its biological activity, such as enzyme inhibition or receptor binding.

      Medicine: Investigate potential pharmaceutical applications.

      Industry: this compound-related materials (e.g., polymers) for industrial use.

  • Mechanism of Action

    • ENPROMATE’s mechanism of action likely involves interactions with specific molecular targets.
    • It may modulate signaling pathways, affect gene expression, or influence cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • ENPROMATE’s uniqueness lies in its isoquinoline scaffold.
    • Similar compounds include quinolines, isoquinolines, and other heterocyclic structures.

    Properties

    CAS No.

    10087-89-5

    Molecular Formula

    C22H23NO2

    Molecular Weight

    333.4 g/mol

    IUPAC Name

    1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate

    InChI

    InChI=1S/C22H23NO2/c1-2-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)25-21(24)23-20-16-10-5-11-17-20/h1,3-4,6-9,12-15,20H,5,10-11,16-17H2,(H,23,24)

    InChI Key

    NBEALWAVEGMZQY-UHFFFAOYSA-N

    SMILES

    C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3

    Canonical SMILES

    C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3

    Appearance

    Solid powder

    Key on ui other cas no.

    10087-89-5

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Enpromate;  59156;  Lilly 59156;  Lilly-59156;  Lilly59156;  NSC 112682;  NSC-112682;  NSC112682; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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